10-(9Z-hexadecenoyloxy)-octadecanoic acid
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Overview
Description
10-[(9Z)-9-Hexadecenoyloxy]octadecanoic acid, commonly known as 10-POHSA, is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. These compounds are characterized by the esterification of a fatty acid with a hydroxy fatty acid. 10-POHSA is specifically formed by the esterification of palmitoleic acid with 10-hydroxy stearic acid . FAHFAs, including 10-POHSA, have garnered significant interest due to their potential antidiabetic and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-POHSA involves the esterification of palmitoleic acid with 10-hydroxy stearic acid. This reaction typically requires the presence of a catalyst and an appropriate solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of 10-POHSA follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the final product meets the required standards. Ultrahigh-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is often employed for the comprehensive profiling and quantification of FAHFAs, including 10-POHSA .
Chemical Reactions Analysis
Types of Reactions
10-POHSA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of 10-POHSA can lead to the formation of hydroperoxides, while reduction may yield alcohol derivatives .
Scientific Research Applications
10-POHSA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of FAHFAs and their derivatives.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diabetes and inflammatory conditions.
Industry: Utilized in the development of functional foods and nutraceuticals due to its beneficial health properties
Mechanism of Action
The mechanism of action of 10-POHSA involves its interaction with specific molecular targets and pathways. It is known to modulate glucose metabolism and exhibit anti-inflammatory effects by influencing the activity of enzymes and signaling molecules involved in these processes. The exact molecular targets and pathways are still under investigation, but it is believed that 10-POHSA exerts its effects through the modulation of lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
10-POHSA is part of the FAHFA family, which includes other compounds such as:
9-POHSA: Palmitoleic acid ester of 9-hydroxy stearic acid.
9-OAHSA: Oleic acid ester of 9-hydroxy stearic acid.
Compared to these similar compounds, 10-POHSA is unique due to its specific esterification position and the resulting biological activities. It has shown distinct antidiabetic and anti-inflammatory properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
10-(9Z-hexadecenoyloxy)-octadecanoic acid, a fatty acid derivative, is gaining attention for its potential biological activities. This compound is structurally characterized by a long hydrocarbon chain and an ester functional group, which may contribute to its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicine and nutrition.
This compound is an ester formed from the condensation of 9Z-hexadecenoic acid and octadecanoic acid. Its chemical structure can be represented as follows:
- Molecular Formula : C25H48O2
- Molecular Weight : 384.66 g/mol
Antimicrobial Properties
Research indicates that fatty acids and their derivatives possess antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacteria and fungi. For instance, studies have demonstrated that fatty acids can disrupt microbial membranes, leading to cell lysis and death .
Anti-inflammatory Effects
Fatty acids are known to modulate inflammatory responses. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby potentially reducing inflammation in various conditions such as arthritis and other inflammatory diseases .
Antioxidant Activity
The antioxidant properties of fatty acids contribute to their ability to scavenge free radicals, reducing oxidative stress in cells. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role .
Study on Antimicrobial Activity
A study published in the Journal of Applied Microbiology assessed the antimicrobial effects of various fatty acids against pathogenic bacteria. The results indicated that fatty acids with similar structures to this compound exhibited significant inhibition of growth in Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be notably low for these compounds, suggesting high potency .
Research on Anti-inflammatory Properties
In a clinical trial focusing on dietary interventions for inflammatory bowel disease (IBD), patients consuming diets enriched with specific fatty acids showed a marked reduction in inflammatory markers. The study highlighted that fatty acids like this compound could play a role in dietary strategies aimed at managing IBD symptoms .
Data Tables
Properties
Molecular Formula |
C34H64O4 |
---|---|
Molecular Weight |
536.9 g/mol |
IUPAC Name |
10-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12- |
InChI Key |
FUMHQIYYIKZIBE-SEYXRHQNSA-N |
SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC |
Isomeric SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Synonyms |
(Z)-10-(hexadec-9-enoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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